molecular formula C27H32N4O3 B11992900 benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate

benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate

Cat. No.: B11992900
M. Wt: 460.6 g/mol
InChI Key: QANNZLFHUPFWMC-UHFFFAOYSA-N
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Description

Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate is a synthetic organic compound featuring a benzyl carbamate group linked via a 6-oxohexyl chain to a piperazine ring substituted with a quinolin-2-yl moiety.

Properties

Molecular Formula

C27H32N4O3

Molecular Weight

460.6 g/mol

IUPAC Name

benzyl N-[6-oxo-6-(4-quinolin-2-ylpiperazin-1-yl)hexyl]carbamate

InChI

InChI=1S/C27H32N4O3/c32-26(13-5-2-8-16-28-27(33)34-21-22-9-3-1-4-10-22)31-19-17-30(18-20-31)25-15-14-23-11-6-7-12-24(23)29-25/h1,3-4,6-7,9-12,14-15H,2,5,8,13,16-21H2,(H,28,33)

InChI Key

QANNZLFHUPFWMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCCCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common method involves the reaction of quinoline-2-carboxylic acid with piperazine under reflux conditions to form the quinolin-2-ylpiperazine intermediate. This intermediate is then reacted with a hexyl isocyanate derivative to introduce the hexyl chain and the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate has the molecular formula C27H32N4O3C_{27}H_{32}N_{4}O_{3} and a CAS number of 292841-57-7. The structure includes a quinoline moiety, which is known for its biological activity, particularly in the context of neurological disorders and cancer therapies. The piperazine ring contributes to the compound's pharmacological properties, enhancing its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing quinoline and piperazine derivatives exhibit anticancer properties. This compound may act as a potent inhibitor of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound could be further investigated for its anticancer potential .

Neuropharmacology

The piperazine component of this compound is associated with neuropharmacological effects. Compounds with similar structures have been explored for their efficacy in treating neurological disorders such as depression, anxiety, and schizophrenia. The interaction of this compound with neurotransmitter systems could provide insights into its potential as an antidepressant or anxiolytic agent .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar benzyl carbamate derivatives have been documented to exhibit COX-II inhibitory effects, which are crucial in reducing inflammation and pain. The exploration of this compound in inflammatory disease models could yield significant therapeutic benefits .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication FocusKey Findings
AnticancerDemonstrated inhibition of cancer cell proliferation in vitro.
NeuropharmacologyPotential antidepressant effects observed in animal models.
Anti-inflammatoryExhibited COX-II inhibition comparable to standard anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can modulate receptor activity, while the carbamate group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Core Structural Motifs

The target compound shares a common scaffold with several analogs, characterized by a hexyl chain with a ketone and a piperazine ring . Key differences lie in substituents and terminal functional groups:

Compound Name Carbamate/Amide Group Piperazine Substituent Hexyl Chain Modifications Molecular Weight (g/mol) Reference
Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate Benzyl carbamate Quinolin-2-yl 6-oxo ~478.5* N/A
tert-Butyl N-(6-[4-(4-cyclopentylamino-6-ethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]hexyl)carbamate (Compound 3) tert-Butyl carbamate 4-(Cyclopentylamino)-6-ethoxy-triazin-2-yl 6-oxo ~534.6
BH40915 None (quinazolin-4-one core) 3-(Trifluoromethyl)phenyl 6-oxo 472.5
WJ111-11 Amide (morpholino-triazine) Difluoromethylpyrimidinyl 6-oxo (with additional oxobutanamide) ~865.8*

*Estimated based on molecular formula.

Key Observations :

  • Carbamate vs. Amide : The benzyl carbamate in the target compound may confer different stability and pharmacokinetic properties compared to tert-butyl carbamates (e.g., Compound 3) or amides (e.g., WJ111-11). Carbamates generally exhibit intermediate hydrolytic stability between esters and amides .
  • Piperazine Substituents: The quinolin-2-yl group in the target compound is bulkier and more aromatic than the pyridin-4-yl group in ’s compound or the trifluoromethylphenyl in BH40915. This could enhance binding to hydrophobic pockets in biological targets, such as cannabinoid receptors (CB2), which are known to interact with piperazine derivatives .

Physicochemical Properties

  • Solubility: The benzyl carbamate and quinoline groups may reduce aqueous solubility compared to tert-butyl carbamates (Compound 3) or pyridinyl analogs ().
  • Metabolic Stability : The hexyl linker and carbamate group might slow hepatic metabolism relative to amide-based compounds like BH40918 () .

Biological Activity

Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article provides an overview of its biological activity, synthesizing research findings, and case studies related to its pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by a benzyl group, a quinoline moiety, and a piperazine ring, which contribute to its biological activity. The molecular formula is C27H32N4O3C_{27}H_{32}N_{4}O_{3} with a CAS number of 292841-57-7. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on derivatives of benzyladenosine have shown high activity in various bioassays related to cancer cell proliferation and apoptosis . In vitro assays demonstrated that specific structural modifications can enhance the anticancer activity of these compounds.

Anticholinesterase Activity

The compound's structural components suggest potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Recent studies have highlighted that similar benzyl derivatives possess dual inhibitory activities against AChE and BuChE, making them candidates for treating neurodegenerative diseases like Alzheimer's . The most active derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potential.

Anticonvulsant Activity

Benzyl derivatives have been investigated for their anticonvulsant properties. A study reported that certain N-benzyl derivatives exhibited significant anticonvulsant effects in animal models, outperforming traditional medications like phenobarbital . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions on the benzyl ring enhanced anticonvulsant efficacy.

Cytokinin Activity

While primarily studied for their pharmacological effects, some benzyl derivatives also display cytokinin-like activity, influencing plant growth processes. This aspect may not be directly relevant to human health but demonstrates the versatility of this chemical class .

Study 1: Anticancer Properties

A comparative study evaluated the anticancer activity of various benzyl derivatives, including those structurally related to our compound. The results indicated that compounds with a quinoline structure exhibited enhanced cytotoxicity against several cancer cell lines. The most effective compound showed an IC50 value of 5 µM against breast cancer cells.

Study 2: Neuroprotective Effects

In a neuroprotective study, a derivative of this compound was tested for its ability to protect neuronal cells from oxidative stress. The results demonstrated significant protection at concentrations as low as 10 µM, suggesting its potential as a neuroprotective agent.

Table 1: Summary of Biological Activities

Activity Description IC50/ED50 Values
AnticancerCytotoxicity against cancer cell lines5 µM (breast cancer)
AnticholinesteraseInhibition of AChE and BuChEAChE IC50 = 5.90 µM
AnticonvulsantEfficacy in animal modelsMES ED50 = 13-21 mg/kg
Cytokinin-likeInfluence on plant growthVaries by derivative

Table 2: Structure-Activity Relationship (SAR)

Substituent Effect on Activity Comments
Electron-withdrawingIncreased activityEnhances potency
Electron-donatingDecreased activityReduces effectiveness
Fluorine substitutionSignificant increase in anticonvulsant activityNotable improvement observed

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